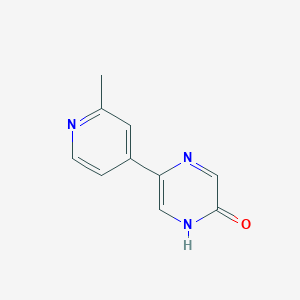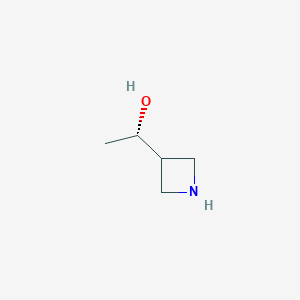
(1S)-1-(Azetidin-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(Azetidin-3-yl)ethan-1-ol is a chiral compound with a four-membered azetidine ring and an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(Azetidin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as (S)-alanine.
Cyclization: The amino group of (S)-alanine undergoes cyclization to form the azetidine ring. This step may involve reagents like triphosgene or phosgene.
Reduction: The carboxyl group of the azetidine derivative is reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(Azetidin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The azetidine ring can be reduced to a saturated amine using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of (1S)-1-(Azetidin-3-yl)ethanone
Reduction: Formation of (1S)-1-(Azetidin-3-yl)ethanamine
Substitution: Formation of (1S)-1-(Azetidin-3-yl)ethyl halides
Wissenschaftliche Forschungsanwendungen
(1S)-1-(Azetidin-3-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S)-1-(Azetidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The ethanol moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s affinity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R)-1-(Azetidin-3-yl)ethan-1-ol
- (1S)-1-(Pyrrolidin-3-yl)ethan-1-ol
- (1S)-1-(Piperidin-3-yl)ethan-1-ol
Uniqueness
(1S)-1-(Azetidin-3-yl)ethan-1-ol is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties compared to its five- and six-membered ring analogs. The smaller ring size results in higher ring strain, influencing the compound’s reactivity and interaction with molecular targets.
Eigenschaften
Molekularformel |
C5H11NO |
|---|---|
Molekulargewicht |
101.15 g/mol |
IUPAC-Name |
(1S)-1-(azetidin-3-yl)ethanol |
InChI |
InChI=1S/C5H11NO/c1-4(7)5-2-6-3-5/h4-7H,2-3H2,1H3/t4-/m0/s1 |
InChI-Schlüssel |
LNJUGVDXQRKCSZ-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](C1CNC1)O |
Kanonische SMILES |
CC(C1CNC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


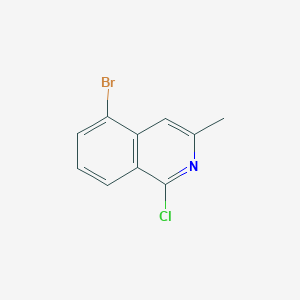
![6-Hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13206057.png)


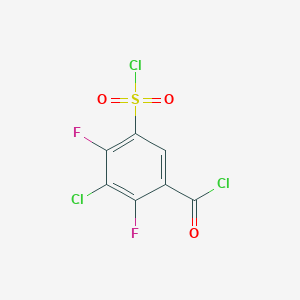
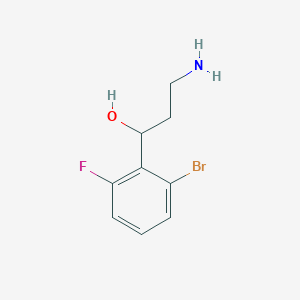
![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B13206102.png)
![2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13206108.png)
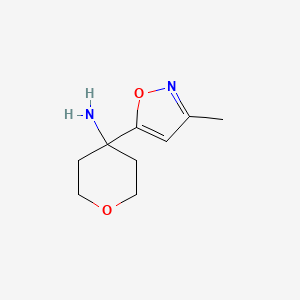

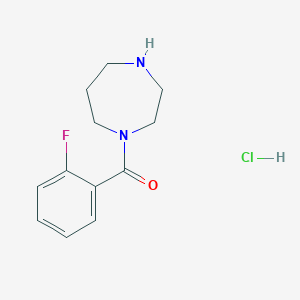
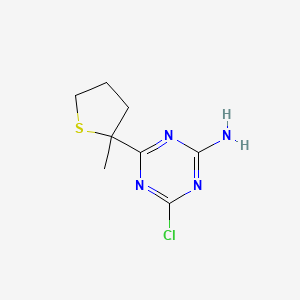
![3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol](/img/structure/B13206124.png)
